Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate

Catalog No.
S14021787
CAS No.
M.F
C11H18ClNO4S
M. Wt
295.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]hepta...

Product Name

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate

IUPAC Name

tert-butyl 6-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate

Molecular Formula

C11H18ClNO4S

Molecular Weight

295.78 g/mol

InChI

InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3

InChI Key

HBGGYDUMDFDXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)Cl

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which is a bicyclic system consisting of a nitrogen atom incorporated into a spiro framework. This compound features a tert-butyl ester group, a chlorosulfonyl moiety, and a carboxylate functional group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The molecular formula for tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is C12H18ClNO4SC_{12}H_{18}ClNO_4S, with a molecular weight of approximately 305.79 g/mol. The compound's structure includes a spiro carbon framework, which is significant in the development of pharmaceuticals due to its ability to impart conformational rigidity and influence biological activity.

Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: The chlorosulfonyl group can react with nucleophiles, leading to the formation of sulfonamide derivatives.
  • Hydrolysis: In the presence of water or alcohols, the chlorosulfonyl group can be hydrolyzed to form corresponding sulfonic acids or esters.
  • Esterification: The carboxylic acid component can react with alcohols to form esters.

These reactions make this compound versatile for synthesizing more complex molecules and derivatives.

  • Antimicrobial agents: Due to their ability to disrupt cellular processes.
  • Anticancer drugs: Spiro compounds have shown activity against various cancer cell lines.
  • Enzyme inhibitors: The unique structural features may allow for selective inhibition of specific enzymes.

Further studies are necessary to elucidate the specific biological effects and mechanisms of action associated with this compound.

The synthesis of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate can be achieved through several methods:

  • Chlorosulfonation Reaction: Starting from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, chlorosulfonic acid can be used to introduce the chlorosulfonyl group.
  • One-Pot Synthesis: A one-pot reaction involving the formation of the spiro compound followed by chlorosulfonation can be efficient.
  • Multi-step Synthesis: This method may involve the initial formation of the azaspiro framework followed by functionalization at various positions.

Each method varies in complexity and yield, depending on reaction conditions and starting materials.

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing bioactive compounds.
  • Chemical Research: Useful in studies involving spirocyclic chemistry and sulfonamide synthesis.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its structural properties.

The versatility of this compound makes it valuable in both academic and industrial settings.

Interaction studies involving tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with biological macromolecules.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems.
  • Toxicological Assessments: Evaluating safety profiles through acute and chronic toxicity studies.

These studies are essential for determining the viability of this compound for therapeutic use.

Several compounds share structural similarities with tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate, including:

Compound NameCAS NumberKey Features
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1147557-97-8Hydroxyl group instead of chlorosulfonyl
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate1211586-09-2Amino group providing different reactivity
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate1440960-67-7Formyl group allowing for further derivatization

Uniqueness

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its chlorosulfonyl group, which enhances its reactivity compared to other derivatives that may possess hydroxyl or amino groups. This feature allows it to participate in diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

295.0645069 g/mol

Monoisotopic Mass

295.0645069 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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